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Compound of Interest

Methyl 2-(3-
Compound Name:

cyanopropoxy)benzoate
CAS No.: 134722-23-9

Cat. No.: B164389

Get Quote

Executive Summary & Compound Identity

Methyl 2-(3-cyanopropoxy)benzoate (CAS: 134722-23-9) is a specialized intermediate used
in the synthesis of pharmaceutical agents, particularly those targeting cardiovascular or central
nervous system pathways (e.g., quinazoline-based alpha-blockers).[1][2] Its structural motif—a
lipophilic benzoate ester coupled with a polar cyanopropoxy tail—creates a unique solubility
profile that dictates specific solvent choices during synthesis and purification.
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Attribute Details

IUPAC Name Methyl 2-(3-cyanopropoxy)benzoate
CAS Number 134722-23-9

Molecular Formula C12H13NOs

Molecular Weight 219.24 g/mol

Structural Class Alkoxybenzoate Ester / Nitrile

Low-melting solid or viscous oil (dependent on

Physical State .
purity)

Physicochemical Profile & Solubility Analysis

Understanding the solubility of Methyl 2-(3-cyanopropoxy)benzoate requires analyzing the
competition between its hydrophobic aromatic core and its polar functional groups (ester and
nitrile).

Calculated Properties (In Silico)

In the absence of pharmacopeial monographs, predictive modeling provides the baseline for
experimental design.

LogP (Octanol/Water Partition Coefficient): ~2.1 — 2.4

o Implication: The compound is moderately lipophilic. It will readily partition into organic
layers (DCM, EtOACc) during extraction but requires substantial organic modification to stay
dissolved in agueous HPLC mobile phases.

Hydrogen Bond Acceptors (HBA): 4 (Ester oxygens + Nitrile nitrogen)

Hydrogen Bond Donors (HBD): O

Water Solubility Prediction: Low (< 0.5 mg/mL). The absence of H-bond donors limits
interaction with water, despite the polarity of the nitrile group.
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Solubility Data by Solvent Class

The following data categorizes solvent suitability based on the "like dissolves like" principle and

standard synthetic protocols for this class of compounds.

Solvent Class

Specific Solvent

Solubility Rating

Application
Relevance

Aqueous

Water (pH 7)

Insoluble / Negligible

Anti-solvent for
precipitation; wash
medium for removing
inorganic salts (e.g.,
KBr).

Polar Aprotic

DMF, DMSO, DMAc

High (>100 mg/mL)

Ideal reaction media
for nucleophilic
substitution

(synthesis).

Polar Protic

Methanol, Ethanol

High

Suitable for
recrystallization (often
mixed with water) or

HPLC mobile phases.

Chlorinated

Dichloromethane
(DCM)

Very High

Primary extraction

solvent.

Ketones

Acetone, MEK

High

Common solvent for
synthesis (reflux with
K2CO3).

Hydrocarbons

Hexane, Heptane

Low / Moderate

Used as an anti-
solvent to induce
crystallization from
EtOAc or Toluene.

Experimental Protocol: Solubility Determination

For researchers requiring precise thermodynamic solubility values (e.g., for formulation or

process scale-up), the following Saturation Shake-Flask Method is the gold standard.
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Workflow Overview

This protocol ensures equilibrium is reached and distinguishes between kinetic supersaturation
and true thermodynamic solubility.

Excess Compound Saturation Shake/Stir Remove Solid Filtration Prevent Precip. Dilute Filtrate Data HPLC-UV
+ Solvent (24-48h @ 25°C) (0.45 pm PVDF) (with Mobile Phase) Quantification

Click to download full resolution via product page

Figure 1: Standard workflow for thermodynamic solubility determination.

Detailed Methodology

e Preparation: Add excess Methyl 2-(3-cyanopropoxy)benzoate (approx. 10-20 mg) to 2 mL
of the target solvent in a glass vial.

o Equilibration: Agitate at 25°C = 0.1°C for 24 hours. Visual inspection must confirm the
presence of undissolved solid (if clear, add more compound).

e Phase Separation: Filter the supernatant using a syringe filter (0.45 um PVDF or PTFE).
Note: Discard the first 200 pL of filtrate to account for filter adsorption.

e Quantification (HPLC):
o Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 um, 4.6 x 100 mm.
o Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [50:50 Isocratic or Gradient].
o Detection: UV at 230 nm (benzoate absorption max) or 210 nm (nitrile/ester).
o Calculation: Compare peak area against a standard curve prepared in 100% Acetonitrile.

Synthesis & Process Implications

The solubility profile of Methyl 2-(3-cyanopropoxy)benzoate directly dictates the efficiency of
its synthesis from Methyl Salicylate.
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Synthesis Pathway and Solvent Role

The synthesis typically involves an SN2 alkylation. The choice of solvent (Acetone vs. DMF)
depends on the solubility of the phenoxide intermediate.

Methyl Salicylate Base: K2CO3
+ 4-Bromobutyronitrile Catalyst: KI

N/

Solvent Choice:
Acetone (Reflux) or DMF (80°C)

Dissolution

Transition State
(Solubilized Phenoxide)

Methyl 2-(3-cyanopropoxy)benzoate KBr Salt

(Soluble in organic layer) (Precipitates in Acetone)

Click to download full resolution via product page

Figure 2: Impact of solvent solubility on the synthesis mechanism.

Purification Strategy

o Extraction: After reaction, the mixture is typically poured into water. Since the product is
insoluble in water but the solvent (DMF/Acetone) is miscible, the product will oil out or
precipitate. Extraction with Ethyl Acetate or DCM is efficient.

o Crystallization: If the product is solid, recrystallization from Methanol/Water or
Toluene/Heptane is recommended. The product dissolves in the hot organic solvent
(Methanol/Toluene) and crystallizes upon cooling or addition of the anti-solvent
(Water/Heptane).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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